molecular formula C18H13NO3 B258078 N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide

N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B258078
M. Wt: 291.3 g/mol
InChI Key: GPDMEQJYROEFAU-UHFFFAOYSA-N
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Description

N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that belongs to the class of carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of naphthalen-1-amine with 1,3-benzodioxole-5-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of naphthalene-1,3-dicarboxylic acid or benzodioxole-5-carboxylic acid.

    Reduction: Formation of N-(naphthalen-1-yl)-1,3-benzodioxole-5-amine.

    Substitution: Formation of halogenated derivatives like 2-bromo-N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide.

Mechanism of Action

The mechanism of action of N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it has been shown to inhibit the growth of certain fungi by disrupting cell wall synthesis and membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the naphthalene and benzodioxole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H13NO3/c20-18(13-8-9-16-17(10-13)22-11-21-16)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,19,20)

InChI Key

GPDMEQJYROEFAU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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